

# Brevianamide A: A Comprehensive Technical Guide on its Physicochemical Properties

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## Compound of Interest

Compound Name: *BREVIANAMIDE*

Cat. No.: *B1173143*

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## Introduction

**Brevianamide A** is a naturally occurring indole alkaloid belonging to the 2,5-diketopiperazine class of compounds. First isolated from *Penicillium brevicompactum*, it has garnered significant interest within the scientific community due to its unique bicyclo[2.2.2]diazaoctane ring system and its notable biological activities, including insecticidal and cytotoxic properties. This technical guide provides an in-depth overview of the physical and chemical properties of **brevianamide A**, complete with detailed experimental protocols and a proposed signaling pathway for its inflammatory effects.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **brevianamide A** are summarized below. These properties are crucial for its identification, purification, and formulation in research and development settings.

## General and Spectroscopic Properties

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>23</sub> N <sub>3</sub> O <sub>3</sub>	[1]
Molar Mass	365.43 g/mol	[1]
Appearance	Crystalline needles (from chloroform)	[2]
Melting Point	Not available in cited literature	
Optical Rotation	[α] <sub>D</sub> <sup>23</sup> = -28.3° (c 0.10, MeOH)	[3]
[α] <sub>D</sub> <sup>23</sup> = -201.1° (c 1.07, CHCl <sub>3</sub> )	[3]	
Solubility	Sparingly soluble in chloroform. Insoluble in most common solvents, but soluble in hot DMSO and trifluoroacetic acid (with decomposition in the latter).	[4]
UV-Vis Spectroscopy	Fluoresces under long-wave ultraviolet radiation.	[1]

## Spectroscopic Data: <sup>1</sup>H and <sup>13</sup>C NMR

The following tables detail the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) nuclear magnetic resonance (NMR) chemical shifts for **brevianamide A**, recorded in deuterated chloroform (CDCl<sub>3</sub>). These data are essential for the structural elucidation and purity assessment of the compound.

Table 1: <sup>1</sup>H NMR Chemical Shifts (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
7.56	d	7.6
7.30	td	7.8, 1.3
7.15	td	7.6, 1.1
6.91	d	7.9
6.30	s	
5.92	s	
4.29	t	4.3
3.90	ddd	12.8, 5.0, 2.3
3.61	dt	12.8, 3.8
2.94	d	17.6
2.82	d	17.6
2.47	dd	12.1, 6.4
2.10-1.99	m	
1.85-1.75	m	
1.79	m	
1.65	s	
1.40	s	
1.25	s	

Note: The NMR data is based on spectra available in the supporting information of a major publication on the total synthesis of **brevianamide A**.[\[3\]](#)

Table 2: <sup>13</sup>C NMR Chemical Shifts (126 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)
178.6
168.9
166.4
141.2
130.1
125.1
123.9
119.5
110.8
82.2
68.9
66.8
60.4
50.8
47.9
45.3
31.8
26.9
25.4
24.9
23.9

Note: The NMR data is based on spectra available in the supporting information of a major publication on the total synthesis of **brevianamide A**.<sup>[3]</sup>

## Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization and synthesis of **brevianamide A**.

### Determination of Optical Rotation

The specific rotation of **brevianamide A** is determined using a polarimeter.

Protocol:

- **Sample Preparation:** Prepare a solution of **brevianamide A** in the desired solvent (e.g., methanol or chloroform) at a known concentration (c), expressed in g/mL.[\[3\]](#)
- **Instrument Calibration:** Calibrate the polarimeter using a blank solvent-filled cell to determine the zero reading.
- **Measurement:** Fill the polarimeter tube (of a known length, l, in decimeters) with the sample solution.
- **Data Acquisition:** Measure the angle of rotation ( $\alpha$ ) at a specific temperature (t) and wavelength ( $\lambda$ , typically the sodium D-line at 589 nm).[\[5\]](#)[\[6\]](#)
- **Calculation:** Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha]_t^\lambda = \alpha / (l \times c)$

### Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired to confirm the structure of **brevianamide A**.

Protocol:

- **Sample Preparation:** Dissolve approximately 3.0 mg of **brevianamide A** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $(\text{CD}_3)_2\text{SO}$ ) in a standard 5 mm NMR tube.[\[3\]](#)
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 500 MHz for  $^1\text{H}$  and 126 MHz for  $^{13}\text{C}$ ).[\[3\]](#)

- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra at a constant temperature (e.g., 298 K). For structural confirmation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should also be performed.[\[3\]](#)
- **Data Processing:** Process the acquired data using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and fragmentation pattern of **brevianamide A**.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of **brevianamide A** in a suitable solvent compatible with the ionization source (e.g., methanol for electrospray ionization - ESI).
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Bruker microTOF) for accurate mass measurements.[\[3\]](#)
- **Data Acquisition:** Acquire mass spectra in the desired ionization mode (e.g., positive ESI).
- **Data Analysis:** Analyze the resulting mass spectrum to determine the molecular ion peak and fragmentation pattern, which can be compared with theoretical values.

## Synthesis and Purification

The total synthesis of **brevianamide A** has been achieved and provides a source of the material for research. A key step in many synthetic routes is the purification of intermediates and the final product.

Protocol (Flash Column Chromatography):

- **Column Packing:** Pack a glass column with an appropriate stationary phase (e.g., silica gel) in a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum spirit).[\[3\]](#)
- **Sample Loading:** Dissolve the crude **brevianamide A** in a minimal amount of solvent and load it onto the column.

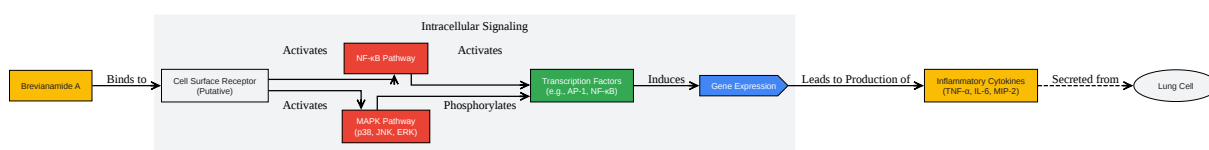
- **Elution:** Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired compound from impurities.
- **Fraction Collection:** Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure to yield purified **brevianamide A**.

## Biological Activity and Signaling Pathways

**Brevianamide A** is known to elicit an inflammatory response in lung cells, characterized by the elevated production of cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Macrophage Inflammatory Protein-2 (MIP-2), and Interleukin-6 (IL-6).[1] Based on the known signaling cascades that regulate the expression of these inflammatory mediators, a putative signaling pathway for **brevianamide A** is proposed below.

## Proposed Inflammatory Signaling Pathway

The induction of TNF- $\alpha$  and IL-6 suggests the involvement of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- $\kappa$ B) pathways. TNF- $\alpha$  itself can act as a potent activator of these pathways, leading to a feedback loop that amplifies the inflammatory response.[7][8][9]



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